N~2~-(5-chloro-2-methoxyphenyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a molecular formula of C21H27ClN2O4S. This compound is characterized by the presence of a chloro-methoxyphenyl group, a cycloheptyl group, and a phenylsulfonyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with cycloheptyl isocyanate to form the intermediate. This intermediate is further reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperature and pressure settings. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-Chloro-2-methoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. The phenylsulfonyl group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H27ClN2O4S |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-21-14-13-17(23)15-20(21)25(30(27,28)19-11-7-4-8-12-19)16-22(26)24-18-9-5-2-3-6-10-18/h4,7-8,11-15,18H,2-3,5-6,9-10,16H2,1H3,(H,24,26) |
InChI Key |
CVDZSXYUQFYCSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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